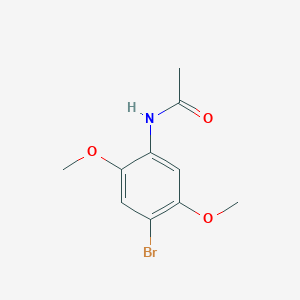

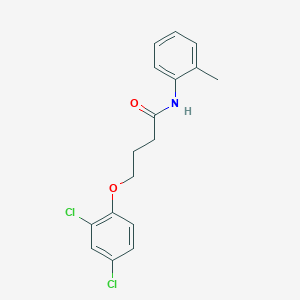

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide (4-CNHPB) is a synthetic compound that has recently gained attention in scientific research due to its unique properties and potential applications. 4-CNHPB is a derivative of benzenesulfonamide and contains a chlorine atom attached to the nitrogen atom in the amide group. It has a molecular weight of 199.57 g/mol and a melting point of 127-129°C. 4-CNHPB is soluble in water and organic solvents, and is stable under normal laboratory and industrial conditions.

Applications De Recherche Scientifique

Anticancer Agent Development

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide: has been studied for its potential as an anticancer agent. It has shown inhibitory effects against carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition can lead to the discovery of novel antiproliferative agents, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Activity

The compound’s derivatives have been synthesized and evaluated for their antimicrobial properties. By targeting specific enzymes in microbial organisms, these derivatives can serve as a basis for developing new antimicrobial drugs .

Apoptosis Induction

One of the derivatives of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has been able to induce apoptosis in cancer cell lines. This is a critical pathway for cancer treatment as it leads to programmed cell death, preventing the proliferation of cancer cells .

Enzyme Inhibition Selectivity

Research has demonstrated that certain derivatives of this compound exhibit remarkable selectivity for CA IX over CA II. This specificity is crucial for minimizing side effects and enhancing the therapeutic index of potential drugs .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide and its derivatives has been extensively studied to understand its interaction with biological targets. This information is vital for rational drug design and optimization .

Pharmacognosy

The compound’s role in pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, is being explored. It could lead to the discovery of natural derivatives with similar or enhanced biological activities .

Propriétés

IUPAC Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXXRCMSJPLNDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)